
Apramicina
Descripción general
Descripción
Apramycin es un antibiótico aminoglucósido utilizado principalmente en medicina veterinaria. Es producido por la bacteria Streptomyces tenebrarius y es conocido por su acción bactericida contra muchas bacterias gramnegativas . Apramycin es estructuralmente único, contiene una fracción de azúcar bicíclico y una desoxiestreptamina monosustituida . No está aprobado para uso en humanos .
Aplicaciones Científicas De Investigación
Apramycin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Apramycin se utiliza como compuesto modelo para estudiar la síntesis y modificación de aminoglucósidos.
Biología: Se utiliza para investigar los mecanismos de resistencia bacteriana y el papel de los aminoglucósidos en la inhibición del crecimiento bacteriano.
Mecanismo De Acción
Apramycin ejerce sus efectos al unirse al ribosoma bacteriano, específicamente al ARN ribosomal 16S. Esta unión bloquea el proceso de translocación durante la síntesis de proteínas, lo que lleva a la lectura errónea del ARNm y a la incorporación de aminoácidos incorrectos en la cadena polipeptídica naciente . Este doble efecto sobre la precisión y la eficiencia de la síntesis de proteínas ayuda a explicar las propiedades bactericidas de la apramycin .
Compuestos similares:
- Gentamicina
- Amikacina
- Tobramycin
- Plazomicina
Comparación: Apramycin se destaca entre los aminoglucósidos debido a su estructura química única, que incluye una fracción de azúcar bicíclico y una desoxiestreptamina monosustituida . Esta estructura permite a la apramycin evadir muchos mecanismos de resistencia comunes, como las enzimas modificadoras de aminoglucósidos y las metiltransferasas ribosomales . Además, la apramycin ha mostrado ototoxicidad mínima en modelos animales, lo que la convierte en un candidato prometedor para el desarrollo de antibióticos aminoglucósidos de próxima generación .
Safety and Hazards
Apramycin causes skin irritation and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Apramycin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This interaction is essential for the production of apramycin and its antimicrobial properties. Additionally, apramycin interacts with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a common mechanism of action for aminoglycosides .
Cellular Effects
Apramycin affects various types of cells and cellular processes. In bacterial cells, apramycin binds to the ribosomal RNA, leading to the inhibition of protein synthesis and ultimately causing cell death . This interaction disrupts cell signaling pathways and gene expression, resulting in the bactericidal effect of apramycin. In mammalian cells, apramycin has been shown to have low toxicity, making it a safer option compared to other aminoglycosides .
Molecular Mechanism
The molecular mechanism of apramycin involves its binding to the bacterial ribosome, specifically the 16S ribosomal RNA. This binding interferes with the decoding site of the ribosome, preventing the proper alignment of transfer RNA and messenger RNA, which is essential for protein synthesis . By inhibiting this process, apramycin effectively halts bacterial growth and proliferation. Additionally, apramycin’s unique structure provides resistance to certain aminoglycoside-modifying enzymes, enhancing its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apramycin have been observed to change over time. Apramycin is relatively stable, but it can degrade under certain conditions, affecting its antimicrobial activity . Long-term studies have shown that apramycin maintains its efficacy in inhibiting bacterial growth, although the rate of degradation can influence its potency. In vitro and in vivo studies have demonstrated that apramycin’s effects on cellular function remain consistent over extended periods, making it a reliable antibiotic for long-term use .
Dosage Effects in Animal Models
The effects of apramycin vary with different dosages in animal models. At therapeutic doses, apramycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, apramycin can exhibit toxic effects, including nephrotoxicity and ototoxicity, although these effects are less pronounced compared to other aminoglycosides . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimicrobial activity but increases the risk of toxicity .
Metabolic Pathways
Apramycin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The enzyme AprI plays a crucial role in the apramycin biosynthetic pathway by converting demethyl-aprosamine to aprosamine . Additionally, apramycin interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing apramycin production and improving its efficacy as an antibiotic.
Transport and Distribution
Apramycin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of apramycin within tissues is influenced by factors such as tissue permeability and blood flow, affecting its localization and concentration at the site of infection . These factors play a crucial role in determining the overall efficacy of apramycin in treating bacterial infections.
Subcellular Localization
The subcellular localization of apramycin is primarily within the bacterial ribosome, where it exerts its antimicrobial effects . Apramycin’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective binding to the ribosomal RNA . This localization is essential for apramycin’s activity and function as an antibiotic, as it allows for precise inhibition of protein synthesis in bacteria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Apramycin se sintetiza a través de una serie de reacciones químicas complejas. La síntesis implica la formación de una fracción de azúcar bicíclico y la unión de una desoxiestreptamina monosustituida. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad privada y no se publican ampliamente.
Métodos de producción industrial: La producción industrial de apramycin implica la fermentación utilizando Streptomyces tenebrarius. El proceso de fermentación se optimiza para maximizar el rendimiento de apramycin. Después de la fermentación, el compuesto se extrae y se purifica utilizando varias técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: Apramycin se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Apramycin se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en apramycin, alterando su actividad.
Sustitución: Apramycin puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Comparación Con Compuestos Similares
- Gentamicin
- Amikacin
- Tobramycin
- Plazomicin
Comparison: Apramycin stands out among aminoglycosides due to its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine . This structure allows apramycin to evade many common resistance mechanisms, such as aminoglycoside-modifying enzymes and ribosomal methyltransferases . Additionally, apramycin has shown minimal ototoxicity in animal models, making it a promising candidate for the development of next-generation aminoglycoside antibiotics .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-XQENGBIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65710-07-8 (unspecified sulfate) | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045465 | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37321-09-8 | |
| Record name | Apramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


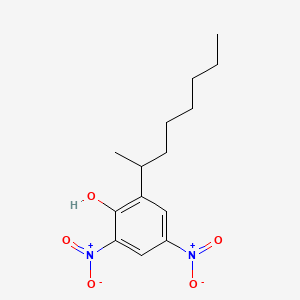

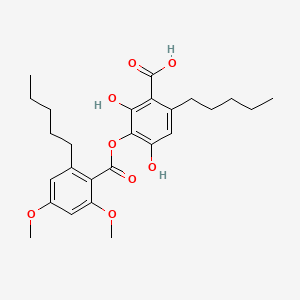
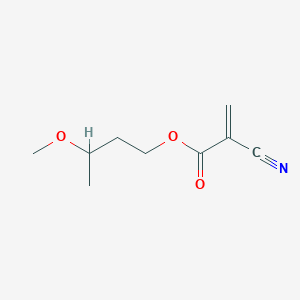
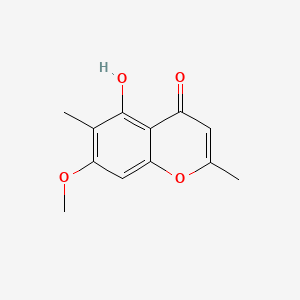



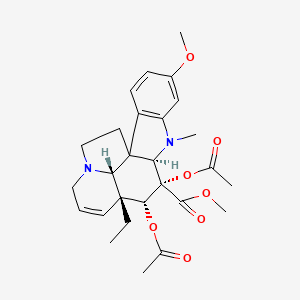
![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)

![N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1230270.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
